

# The Definitive Guide to the Chemical Structure Elucidation of (+)-Corypalmine

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## Compound of Interest

Compound Name: (+)-Corypalmine

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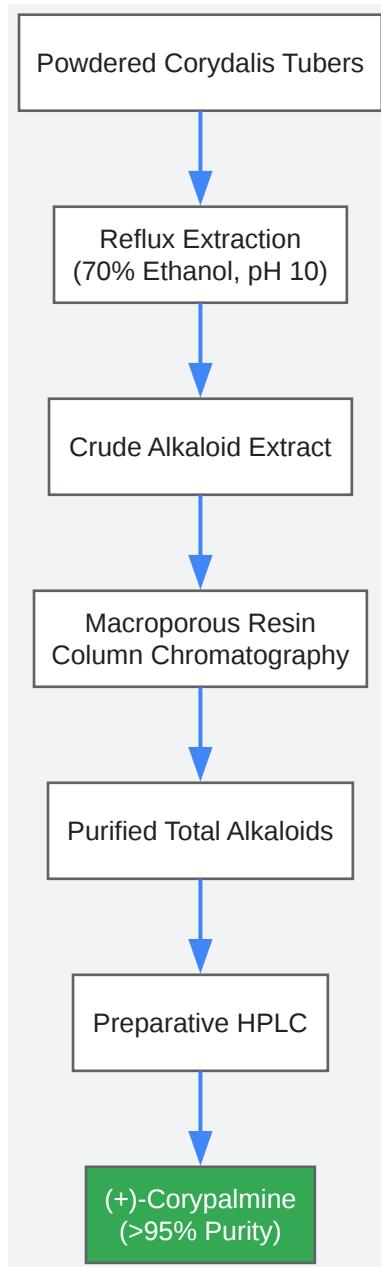
This technical guide provides a comprehensive overview of the chemical structure elucidation of **(+)-Corypalmine**, a tetrahydroprotoberberine alkaloid of significant interest in medicinal chemistry. This document details the isolation, purification, and spectroscopic analysis required to unequivocally determine its molecular structure, presenting all quantitative data in accessible formats and outlining detailed experimental protocols.

## Introduction

**(+)-Corypalmine** is a naturally occurring isoquinoline alkaloid found in various plant species, notably within the *Corydalis* genus.<sup>[1]</sup> Its chemical formula is  $C_{20}H_{23}NO_4$ , with a molecular weight of 341.4 g/mol.<sup>[2]</sup> The structural analysis of such natural products is fundamental to understanding their chemical properties and potential pharmacological activities. This guide serves as a detailed reference for the complete structural characterization of **(+)-Corypalmine**.

## Isolation and Purification

The initial step in the structural elucidation of **(+)-Corypalmine** involves its extraction and purification from plant material, typically the tubers of *Corydalis* species. A general workflow for this process is outlined below.

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**Figure 1:** General workflow for the isolation and purification of **(+)-Corypalmine**.

## Structure Elucidation

The determination of the chemical structure of **(+)-Corypalmine** relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, and together they allow for an unambiguous assignment of the structure.

## Spectroscopic Data

The following tables summarize the key spectroscopic data used in the structure elucidation of **(+)-Corypalmine**. The NMR data presented is for the enantiomer, (-)-Corydalmine, which is spectroscopically identical to **(+)-Corypalmine**.

Table 1:  $^1\text{H}$  NMR Spectral Data of Corypalmine (500 MHz,  $\text{CDCl}_3$ )

Proton Assignment	Chemical Shift ( $\delta$ ppm)	Multiplicity	Coupling Constant (J in Hz)
H-1	6.66	s	-
H-4	6.48	s	-
H-8	4.10	d	16.0
H-11	6.69	d	8.0
H-12	6.77	d	8.0
2-OCH <sub>3</sub>	3.73	s	-
3-OCH <sub>3</sub>	3.74	s	-
10-OCH <sub>3</sub>	3.72	s	-

Data is for (-)-Corydalmine as reported in a study on alkaloids from *Corydalis chaerophylla*.[\[3\]](#)

Table 2:  $^{13}\text{C}$  NMR Spectral Data of Corypalmine (125 MHz,  $\text{CDCl}_3$ )

Carbon Assignment	Chemical Shift ( $\delta$ ppm)
C-1	108.5
C-1a	127.5
C-2	147.5
C-3	147.6
C-4	111.2
C-4a	128.9
C-5	29.1
C-6	51.3
C-8	53.5
C-8a	126.5
C-9	145.2
C-10	144.0
C-11	111.5
C-12	123.8
C-12a	129.8
C-13a	59.5
2-OCH <sub>3</sub>	56.0
3-OCH <sub>3</sub>	56.1
10-OCH <sub>3</sub>	55.9

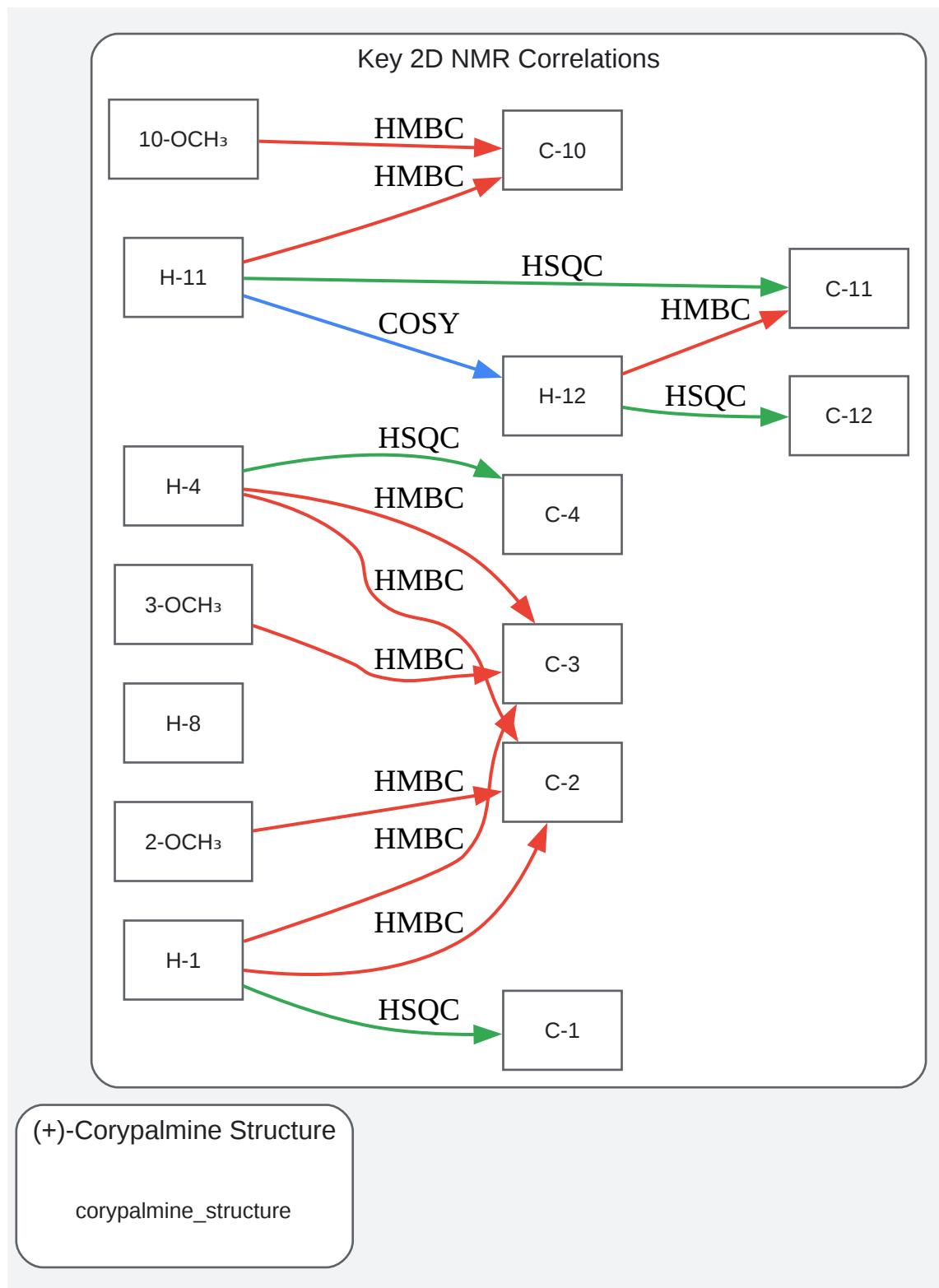
Data is for (-)-Isocorypalmine, a diastereomer of Corypalmine. Chemical shifts are expected to be very similar.[\[4\]](#)

Table 3: Mass Spectrometry, UV-Vis, and IR Data for Corypalmine

Technique	Key Observations
Mass Spectrometry (MS)	Molecular Ion ( $M^+$ ): m/z 341.[3] Key Fragments: m/z 190, 149 (base peak).[3] The fragmentation pattern is indicative of a tetrahydroprotoberberine alkaloid, often involving a retro-Diels-Alder reaction.
UV-Vis Spectroscopy (in MeOH)	$\lambda_{\text{max}}$ : 206 nm, 230 nm (shoulder), 284 nm.[3]
Infrared (IR) Spectroscopy (KBr pellet)	Absorption at $\sim 3500 \text{ cm}^{-1}$ (O-H stretch), indicating the presence of a hydroxyl group.[3]

## 2D NMR Correlations

Two-dimensional NMR spectroscopy is crucial for assembling the molecular structure by establishing through-bond connectivities. While specific 2D NMR data for **(+)-Corypalmine** is not readily available in the searched literature, the following diagram illustrates the expected key correlations based on the known structure and data from related tetrahydroprotoberberine alkaloids.



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**Figure 2:** Expected 2D NMR correlations for the structural elucidation of (+)-Corypalmine.

## Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation and structural characterization of **(+)-Corypalmine**.

### Isolation and Purification Protocol

- Plant Material Preparation: The dried tubers of *Corydalis yanhusuo* are ground into a coarse powder (approximately 50 mesh) to increase the surface area for extraction.
- Extraction: The powdered plant material is subjected to reflux extraction with 70% ethanol, with the pH adjusted to 10 using diluted ammonia. This process is typically repeated three times to ensure exhaustive extraction of the alkaloids.
- Concentration: The ethanolic extracts are combined, filtered, and the solvent is removed under reduced pressure to yield a crude alkaloid extract.
- Macroporous Resin Chromatography: The crude extract is dissolved in an appropriate solvent and loaded onto a pre-conditioned NKA-9 macroporous adsorption resin column. The column is first washed with distilled water to remove impurities. The total alkaloids are then eluted with 70% ethanol.
- Preparative HPLC: The purified total alkaloid fraction is further subjected to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to isolate individual alkaloids, including **(+)-Corypalmine**.

### Spectroscopic Analysis Protocols

- Sample Preparation: 5-10 mg of purified **(+)-Corypalmine** is dissolved in approximately 0.5 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- $^1\text{H}$  NMR Spectroscopy: A 500 MHz (or higher) NMR spectrometer is used. Standard single-pulse experiments are performed at 25 °C. Key parameters include a spectral width of 12-15 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Spectroscopy: A 125 MHz (or higher) NMR spectrometer is used. A standard proton-decoupled pulse sequence is employed. Key parameters include a spectral width of

200-220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of  $^{13}\text{C}$ .<sup>[4]</sup>

- 2D NMR (COSY, HSQC, HMBC): Standard pulse sequences for COSY, HSQC, and HMBC experiments are utilized to establish proton-proton, direct proton-carbon, and long-range proton-carbon correlations, respectively.

High-resolution mass spectrometry is performed on an instrument such as a Kratos M-50 mass spectrometer operating at 70 eV.<sup>[3]</sup> The sample is introduced, and the resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns.

- UV-Vis Spectroscopy: The UV-Vis spectrum is recorded on a Perkin-Elmer Lambda Spectrophotometer using spectral grade methanol as the solvent.<sup>[3]</sup>
- IR Spectroscopy: The IR spectrum is recorded on a spectrometer using a KBr pellet of the sample.<sup>[3]</sup>

By following these detailed protocols and carefully analyzing the resulting spectroscopic data, the chemical structure of **(+)-Corypalmine** can be unequivocally elucidated. This guide provides the necessary framework for researchers and scientists to confidently undertake the structural characterization of this and other related natural products.

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